4-Methyl-1,3-dioxan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-dioxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDQEUFSGODEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458233 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17361-58-9 | |
| Record name | 1,3-dioxan-2-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance and Research Context of Six Membered Cyclic Carbonates
Six-membered cyclic carbonates, such as 1,3-dioxan-2-one (B34567) and its derivatives, are pivotal intermediates in polymer chemistry. nih.gov Their importance stems from their utility as monomers for ring-opening polymerization (ROP), a process that yields aliphatic polycarbonates. nih.govresearchgate.net These polymers are of significant interest for applications in the biomedical field due to their characteristic low toxicity and biodegradability. nih.gov
A key driver in the research of these compounds is the pursuit of green chemistry principles. nih.gov Scientists are actively developing synthetic routes that utilize carbon dioxide (CO2) as an abundant, inexpensive, and renewable C1 feedstock. nih.govnih.gov While traditional synthesis methods often rely on toxic reagents like phosgene (B1210022), modern approaches focus on the catalytic coupling of CO2 with substrates such as 1,3-diols or the ring-expansion of oxetanes. nih.gov These methods aim to create more sustainable and environmentally friendly pathways to these valuable monomers. nih.gov
Compared to their five-membered counterparts (e.g., ethylene (B1197577) carbonate), six-membered cyclic carbonates exhibit more favorable thermodynamics for ring-opening polymerization. mdpi.com The ROP of six-membered rings is thermodynamically favored at lower temperatures, allowing the polymerization to proceed smoothly, whereas the polymerization of five-membered rings is often thermodynamically unfavorable and requires higher temperatures, which can lead to side reactions like decarboxylation. mdpi.com This makes six-membered rings, including 4-Methyl-1,3-dioxan-2-one, particularly well-suited for producing well-defined polycarbonates with controlled properties. mdpi.comresearchgate.net
Role of 4 Methyl 1,3 Dioxan 2 One As a Monomer in Sustainable Materials Science
Carbon Dioxide Fixation Routes to Cyclic Carbonates
The direct carboxylation of diols with CO2 is a thermodynamically challenging reaction due to the formation of water as a byproduct. mdpi.com Overcoming this equilibrium limitation necessitates the use of effective catalytic systems and, in many cases, dehydrating agents. mdpi.comfrontiersin.org
Catalytic Approaches for Carboxylative Cyclization
A variety of catalytic systems, including organocatalytic and metal-based systems, have been developed to facilitate the synthesis of cyclic carbonates from diols and CO2.
The organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been effectively used to promote the carboxylative cyclization of diols. beilstein-journals.orgnih.gov In one approach, a ternary catalyst system of DBU, tosyl chloride (TsCl), and triethylamine (B128534) (Et3N) enables the one-pot, two-step coupling of CO2 and 1,3-diols under mild conditions (room temperature and 1 atm of CO2). researchgate.net The reaction proceeds through the formation of a tosylate, which acts as a good leaving group, facilitating the intramolecular cyclization. mdpi.comscispace.com This method has been shown to produce this compound in moderate to good yields. researchgate.net
Computational studies using Density Functional Theory (DFT) have provided insights into the reaction mechanism, confirming the high energy barrier for the cyclization step without the activation provided by the tosyl chloride. researchgate.netfigshare.comfigshare.com The DBU-catalyzed mechanism is thought to begin with the insertion of CO2 into one of the alcohol groups of the diol after deprotonation. researchgate.net
| Catalyst System | Substrate | Conditions | Yield | Reference |
| DBU/TsCl/Et3N | 1,3-Butanediol (B41344) | rt, 1 atm CO2 | up to 70% | researchgate.net |
| DBU/CH2Br2 | 1,3-Diols | 25–70 °C, 0.1–1 MPa CO2 | 60-90% | mdpi.com |
Cerium oxide (CeO2) has emerged as a robust and efficient heterogeneous catalyst for the synthesis of cyclic carbonates from diols and CO2. rsc.orgfrontiersin.orgbohrium.com It operates through a cascade reaction involving carboxylation and hydration. mdpi.com A key strategy to drive the reaction towards high yields of the cyclic carbonate is the use of a dehydrating agent, such as 2-cyanopyridine (B140075), which is also hydrated in a CeO2-catalyzed process. rsc.orgmdpi.com This coupled reaction effectively removes the water byproduct, shifting the equilibrium towards the product. frontiersin.org
This method has been successfully applied to the synthesis of various six-membered cyclic carbonates, including this compound, from the corresponding 1,3-diols in good to excellent yields under CO2 pressure. rsc.orgamazonaws.com The catalytic activity of CeO2 is attributed to its unique acid-base bifunctionality and redox properties. bohrium.comconicet.gov.ar
| Catalyst | Dehydrating Agent | Substrate | Conditions | Yield (%) | Reference |
| CeO2 | 2-Cyanopyridine | 1,3-Butanediol | 5 MPa CO2, 140 °C, 48 h | >99 | amazonaws.com |
| CeO2 | 2-Cyanopyridine | 1,3-Propanediol | 5 MPa CO2, 150 °C, 1 h | 95 | amazonaws.com |
| CeO2 | 2-Cyanopyridine | 1,2-Propanediol | 5 MPa CO2, 150 °C, 1 h | 92 | amazonaws.com |
N-Heterocyclic carbenes (NHCs) have been identified as effective organocatalysts for the synthesis of cyclic carbonates from diols and CO2. rsc.orgresearchgate.netrsc.org These catalysts activate CO2 by forming an imidazolium (B1220033) carboxylate intermediate. rsc.org The reaction typically proceeds at atmospheric pressure in the presence of an alkyl halide and a base like cesium carbonate (Cs2CO3). rsc.orgmdpi.comrsc.org Both the base and the alkyl halide are crucial for the reaction to occur. rsc.org
This methodology has been successfully used to produce six-membered cyclic carbonates, with this compound being synthesized from 1,3-butanediol. rsc.orgresearchgate.net Two potential mechanisms have been proposed: one involving the direct catalytic action of the NHC-CO2 adduct and a secondary, non-catalytic pathway. mdpi.com
| Catalyst | Base | Alkyl Halide | Substrate | Yield (%) | Reference |
| Thiazolium-derived carbene | Cs2CO3 | nBuBr | 1,3-Butanediol | 51 | rsc.org |
| Imidazolium-derived carbene | Cs2CO3 | nBuBr | 1-Phenyl-1,2-ethanediol | 81 | researchgate.net |
Aluminum(III)-salen complexes have been developed as bifunctional catalysts for the reaction between epoxides and CO2 to form cyclic carbonates. beilstein-journals.org These catalysts possess both a Lewis acidic metal center and a nucleophilic component, often a quaternary ammonium (B1175870) salt incorporated into the salen ligand. beilstein-journals.org While much of the research has focused on the reaction with epoxides, the development of Al(III) catalysts for the direct conversion of diols is an area of interest. beilstein-journals.orgnih.gov For instance, an Al triphenolate catalyst has been investigated for the carboxylative cyclization of 1,3-diols with CO2, although with lower yields compared to other systems. rsc.org The bifunctional nature of these catalysts allows for the activation of the substrate and the ring-opening of an intermediate, facilitating the insertion of CO2. beilstein-journals.org
| Catalyst | Co-catalyst/Promoter | Substrate | Conditions | Conversion/Yield | Reference |
| Aluminum(salen) with quaternary ammonium groups | None | Styrene oxide | 25-35 °C, 1-10 bar CO2 | High | beilstein-journals.org |
| Al triphenolate | [Fe(TPhOA)]2 | 1,3-Diol | 0.2 MPa CO2, 85 °C, 66 h | 28% yield | rsc.org |
| Monomeric salen aluminum complex | Tetrabutylammonium iodide | Styrene oxide | 25 °C, 10 bar CO2 | 80% conversion | beilstein-journals.org |
Electrosynthesis Pathways for Cyclic Carbonate Formation
Electrosynthesis offers a green and mild alternative for the synthesis of cyclic carbonates from diols and CO2. electrochemsci.orgwordpress.com This method avoids the need for harsh reagents and can often be performed at ambient temperature and pressure. researchgate.net One approach involves the electrochemical generation of N-heterocyclic carbenes (NHCs) from room temperature ionic liquids (RTILs), which then act as catalysts for the carboxylation of diols. researchgate.netelectrochemsci.org In this system, the RTIL serves as both a green solvent and a precursor to the NHC catalyst. researchgate.net
The process has been successfully applied to the synthesis of various cyclic carbonates, including those derived from 1,3-diols, with good yields under mild conditions (e.g., 40 °C and 1 atm CO2). researchgate.netelectrochemsci.org The yield of the desired cyclic carbonate is influenced by various parameters, including the electrode material, electrolysis potential, and temperature. mdpi.comelectrochemsci.org Cyclic voltammetry studies have supported the mechanism involving the reaction of electrogenerated NHCs with CO2 to form an adduct, which then transfers the CO2 unit to the diol. mdpi.comelectrochemsci.org
| Diol | Ionic Liquid | Conditions | Yield (%) | Reference |
| 1,2-Ethanediol | [BMIM][BF4] | 40 °C, 1 atm CO2 | 75 | electrochemsci.org |
| 1,2-Propanediol | [BMIM][BF4] | 40 °C, 1 atm CO2 | 81 | electrochemsci.org |
| 1,3-Propanediol | [BMIM][BF4] | 40 °C, 1 atm CO2 | 72 | electrochemsci.org |
Mechanistic Investigations of CO₂ Cycloaddition to Diols
The direct synthesis of cyclic carbonates from CO₂ and diols is a challenging transformation because it is not favored thermodynamically or kinetically, primarily due to the formation of water as a byproduct. rsc.orgmdpi.com Overcoming this hurdle requires effective catalytic systems and often the use of a dehydrating agent. mdpi.com
Several mechanistic pathways have been proposed. For the direct carboxylation of 1,3-diols with CO₂, catalysts like cerium(IV) oxide (CeO₂) in combination with 2-cyanopyridine have proven effective. mdpi.com One proposed mechanism suggests that the reaction begins with the insertion of CO₂ into the diol, followed by tosylation of the resulting carbonate and a subsequent addition/elimination sequence to form the cyclic product, a process that retains the stereochemistry of the original diol. mdpi.com
N-heterocyclic carbenes (NHCs) have also been explored as catalysts. rsc.orgrsc.org These carbenes act as nucleophiles that activate CO₂ by forming an imidazolium carboxylate intermediate. rsc.orgmdpi.com One proposed mechanism involves the activation of CO₂ by the carbene, followed by the generation of an alkoxide from the diol. rsc.orgrsc.org This alkoxide then attacks the carbene-CO₂ adduct. rsc.org Subsequent deprotonation of the second hydroxyl group leads to an intramolecular cyclisation, which forms the cyclic carbonate and regenerates the catalyst. rsc.orgrsc.org A competing non-catalytic pathway may also occur, where a base like cesium carbonate reacts with an alkyl halide (used as a promoter) to form a dialkyl carbonate, which then undergoes transesterification with the diol to yield the final product. mdpi.comrsc.orgmdpi.com
The reaction can also be catalyzed by metal complexes. For instance, a proposed mechanism for Bu₂SnO-catalyzed synthesis involves the initial reaction of the catalyst with the diol to form a cyclic tin intermediate. benthamopenarchives.com This intermediate readily undergoes CO₂ insertion, and a final intramolecular nucleophilic attack forms the cyclic carbonate and regenerates the dibutyltin (B87310) oxide catalyst. benthamopenarchives.com
Alternative Synthetic Routes from 1,3-Diols and Derivatives
Given the challenges of direct carbonation with CO₂, alternative multi-step routes starting from 1,3-diols or their derivatives have been developed. These methods often focus on creating better leaving groups to facilitate the final ring-closing step.
A notable strategy for synthesizing six-membered cyclic carbonates from 1,3-diols involves the use of tosyl chloride (TsCl) as a co-reagent with an organic base. mdpi.comresearchgate.net This method, which can proceed at room temperature and atmospheric CO₂ pressure, offers a milder alternative to phosgene-based syntheses. researchgate.net
The mechanism involves a one-pot, two-step process. researchgate.net First, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes the insertion of CO₂ into one of the diol's hydroxyl groups. researchgate.net However, the cyclisation is not effective without a further activation step. researchgate.net The addition of tosyl chloride converts the second hydroxyl group into a tosylate, which is an excellent leaving group. mdpi.comresearchgate.net This facilitates the final intramolecular nucleophilic attack by the carbonate group, leading to the formation of the 1,3-dioxan-2-one (B34567) ring. mdpi.comresearchgate.net Computational studies and experimental analyses have shown that this cyclisation proceeds through an addition-elimination sequence, resulting in the cyclic carbonate with no inversion of stereochemistry. mdpi.comresearchgate.net
The synthesis of this compound and related cyclic carbonates is increasingly guided by the principles of green and sustainable chemistry. specificpolymers.com A primary driver of this trend is the use of carbon dioxide as an abundant, inexpensive, non-toxic, and renewable C1 feedstock. rsc.orgacs.org This approach provides a sustainable alternative to highly toxic reagents like phosgene (B1210022) and carbon monoxide, which have traditionally been used in carbonate synthesis. rsc.orgrsc.org
The cycloaddition of CO₂ to epoxides or diols is a prime example of a green chemical process. atamanchemicals.comspecificpolymers.com When starting from epoxides, the reaction exhibits 100% atom economy, as all reactant atoms are incorporated into the final product. specificpolymers.com While the reaction with diols produces water as a byproduct, it avoids the use of hazardous starting materials. rsc.orgmdpi.com The use of biodegradable diols as starting materials further enhances the green credentials of this synthetic route. rsc.orgmdpi.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters such as catalyst choice, temperature, pressure, and solvent is crucial for maximizing the yield of this compound. Various catalytic systems have been investigated for the synthesis of six-membered cyclic carbonates from 1,3-diols and other substrates.
For the direct synthesis from 1,3-diols and CO₂, a CeO₂/2-cyanopyridine system has been shown to be effective, producing a range of substituted six-membered cyclic carbonates in good to excellent yields (62% to >99%) at temperatures of 130–150 °C and a CO₂ pressure of 5 MPa. mdpi.commdpi.com Another mild approach uses a DBU/TsCl system at room temperature and atmospheric CO₂ pressure, achieving yields of up to 70%. researchgate.net
Enzymatic methods also present a green alternative. A lipase-catalyzed transesterification of 1,3-butanediol with dimethyl carbonate, followed by thermal cyclization at 90 °C, has been reported to yield this compound with a yield of 85.5%. researchgate.net
The following tables summarize optimized conditions from various studies for the synthesis of six-membered cyclic carbonates, providing a comparative overview of different methodologies.
Table 1: Catalytic Systems for Synthesis of 6-Membered Cyclic Carbonates from 1,3-Diols
| Diol Substrate | Catalyst System | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 1,3-Butanediol | Novozym® 435 Lipase (B570770) / Dimethyl Carbonate | Thermal cyclization at 90°C | 85.5 | researchgate.net |
| Substituted 1,3-Diols | CeO₂ / 2-cyanopyridine | 130–150 °C, 5 MPa CO₂ | 62 to >99 | mdpi.commdpi.com |
| Substituted 1,3-Diols | DBU / TsCl / Et₃N | Room Temp, 1 atm CO₂ | up to 70 | researchgate.net |
Table 2: Catalytic Systems for Synthesis of 6-Membered Cyclic Carbonates from Oxetanes and CO₂
| Oxetane Substrate | Catalyst System | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 3,3-Dimethyloxetane | [Fe(TPhOA)]₂ / Bu₄NI | 85 °C, 0.2 MPa CO₂, 66 h | 28 | rsc.org |
| 3,3-Dimethyloxetane | Electrochemical (Cu cathode, Mg anode) / Bu₄NI | 50 °C, 1 atm CO₂, 60 mA | 70 | nih.gov |
| Substituted Oxetanes | Al(III)-aminotriphenolate / TBAB | 75 °C, 1–4 MPa CO₂ | Moderate to quantitative | rsc.org |
| Oxetane | Ph₄SbI | 100 °C, 4.9 MPa CO₂, 4 h | 96 | rsc.org |
| Oxetane | Bu₃SnI / HMPA | 100 °C, 4.9 MPa CO₂, 24 h | 100 | rsc.org |
Polymerization Studies of 4 Methyl 1,3 Dioxan 2 One
Ring-Opening Polymerization (ROP)
ROP is the primary method for synthesizing high molecular weight polycarbonates from cyclic carbonate monomers like 4-methyl-1,3-dioxan-2-one. rsc.org This chain-growth polymerization process involves the opening of the monomer ring and its addition to a growing polymer chain. escholarship.org The specific mechanism is highly dependent on the catalyst or initiator system employed. escholarship.org
The mechanistic pathways for the ROP of cyclic carbonates are diverse, with cationic, anionic, and coordination-insertion routes being the most prominent. escholarship.org For cationic polymerization, in particular, two distinct mechanisms, the activated monomer (AM) and the active chain-end (ACE) mechanisms, are often in competition. rsc.orgmdpi.comsioc-journal.cn
In the activated monomer (AM) mechanism of cationic ring-opening polymerization (CROP), a protic initiator, typically an alcohol, is used in conjunction with an acid catalyst. rsc.orgmdpi.com The process begins with the protonation or activation of the monomer's carbonyl oxygen by the catalyst. google.com This activation makes the monomer's carbonyl carbon more susceptible to nucleophilic attack by a neutral alcohol initiator. google.com The polymerization proceeds as the alcohol attacks the activated monomer, which then deprotonates to regenerate the active species and form a hydroxyl-terminated polymer chain. This chain end can then activate another monomer, continuing the cycle.
Studies on similar six-membered cyclic esters, such as 2-methyl-1,3-dioxan-4-one (MDO), using acid catalysts like diphenylphosphoric acid (DPP) in the presence of an alcohol initiator, show that the polymerization proceeds primarily via the AM mechanism. mdpi.comsioc-journal.cn This pathway generally allows for better control over the polymer's molecular weight, as evidenced by a linear relationship between theoretical and observed molar mass, especially at higher initiator concentrations. rsc.orgmdpi.com
The active chain-end (ACE) mechanism is another pathway in cationic ROP, which often competes with the AM mechanism, especially when an exogenous alcohol initiator is absent or at low concentrations. rsc.orgmdpi.com In the ACE mechanism, the polymerization is initiated by the formation of a propagating species with a reactive, charged chain-end. nih.gov For cyclic esters and carbonates, this typically involves a dioxacarbenium ion at the propagating chain end. rsc.orgrsc.org
This active chain-end then directly attacks a neutral monomer, adding it to the growing chain and regenerating the active site at the new chain end. mdpi.com Investigations into the CROP of 2-methyl-1,3-dioxan-4-one (MDO) without an alcohol initiator found that the polymerization propagates via a dioxacarbenium ion, leading to high-molar-mass polymers. rsc.orgmdpi.comsioc-journal.cn However, this mechanism often exhibits poor control over the resulting molar mass and can be complicated by side reactions like unimolecular backbiting, which leads to the formation of cyclic polymers as the system approaches equilibrium. rsc.orgmdpi.com
| Feature | Activated Monomer (AM) Mechanism | Active Chain-End (ACE) Mechanism |
|---|---|---|
| Initiator | Requires an external nucleophile (e.g., alcohol) | Can proceed without an external initiator |
| Propagating Species | Neutral polymer chain with a hydroxyl end-group | Charged, active chain-end (e.g., dioxacarbenium ion) |
| Monomer State | Activated by the catalyst (e.g., protonated) | Neutral |
| Control over Molar Mass | Generally good, linear relationship with monomer/initiator ratio | Often poor, lacks clear relationship with monomer/catalyst ratio |
| Common Side Reactions | Fewer side reactions | Backbiting leading to cyclization |
The coordination-insertion ring-opening polymerization (ciROP) is a major mechanism, particularly for catalysts based on metal complexes, such as those of zinc, aluminum, magnesium, and rare-earth metals. escholarship.orgrsc.orgresearchgate.net The general process involves two key steps: coordination and insertion. escholarship.org
First, the carbonyl oxygen of the this compound monomer coordinates to the Lewis acidic metal center of the catalyst (typically a metal alkoxide). escholarship.org This coordination activates the monomer by polarizing the carbonyl group, making it more electrophilic. Subsequently, the alkoxide group, which acts as the initiator, performs a nucleophilic attack on the activated carbonyl carbon. rsc.org This leads to the cleavage of an acyl-oxygen bond and the "insertion" of the monomer into the metal-alkoxide bond, elongating the polymer chain. escholarship.org The process repeats with the new metal-alkoxide chain end coordinating and reacting with subsequent monomer units. escholarship.org Studies using a β-diiminate zinc complex for the ROP of rac-4-methyl-1,3-dioxan-2-one indicate that this pathway is operative. researchgate.net
For asymmetrically substituted cyclic carbonates like this compound, the ring-opening can occur via the cleavage of one of two different acyl-oxygen bonds. This regioselectivity is a critical factor that determines the final polymer microstructure, influencing properties like regioregularity. The two possible cleavage sites are the bond between the carbonyl carbon and the oxygen adjacent to the methyl-substituted carbon (C4) or the bond with the oxygen adjacent to the unsubstituted methylene (B1212753) carbon (C6).
Detailed microstructural analyses of poly(α-MeTMC) (poly(this compound)) have shown that the choice of catalyst can significantly influence this bond scission. researchgate.net For example, ROP initiated by a β-diiminate zinc complex showed a preference for ring-opening at the more sterically hindered oxygen-acyl bond, which is the one closest to the methyl substituent. researchgate.net In contrast, catalysts based on aluminum or the organic base TBD showed a lack of regioselectivity. researchgate.net The coordination-insertion mechanism for cyclic esters almost universally proceeds through the cleavage of the acyl-oxygen bond rather than the alkyl-oxygen bond. escholarship.org
Double activation, also referred to as dual activation or bifunctional catalysis, is an advanced mechanistic strategy to enhance polymerization control and efficiency. This approach utilizes catalysts designed to activate both the monomer and the initiator (or propagating chain-end) simultaneously.
Several systems can achieve this:
Acid/Base Bifunctionality : Catalysts like thiourea (B124793) or urea (B33335) derivatives possess both a hydrogen-bond donor site (the acidic part) and a Lewis base site. The hydrogen-bond donor activates the monomer's carbonyl group, while the basic site activates the alcohol initiator, facilitating a highly controlled and synergistic polymerization.
Lewis Acid and Base Combination : Some catalytic systems combine a metal Lewis acid with a tertiary amine. google.com The Lewis acid coordinates to and activates the monomer's carbonyl group, while the amine base activates the hydroxyl group of the initiator or the propagating chain. google.com
Zwitterionic Catalysis : Certain molecules, like taurine, can act as zwitterionic catalysts. Their structure, containing both a negatively charged group and a protonated amine group, can lead to a dual activation mechanism, proving effective even at high temperatures.
Acid Catalysis : Molecular modeling has revealed that some organic acids can function through a bifunctional pathway where they engage in hydrogen bonding with both the monomer's carbonyl group and the propagating hydroxyl group, leading to a dual activation scenario.
This dual activation approach is a key strategy for achieving precise synthesis of polyesters and polycarbonates under mild conditions.
Catalytic Systems for ROP
The polymerization of this compound can be initiated by various catalytic systems, including organocatalysts, metal-based initiators, and enzymes. Each system offers distinct advantages concerning control over polymer architecture, reaction conditions, and potential for biocompatibility.
Organic bases have been successfully employed to catalyze the immortal ring-opening polymerization (iROP) of racemic this compound (rac-α-MeTMC) with good control and activity. researchgate.net These systems often use an alcohol as a co-initiator and chain transfer agent. researchgate.net Notable organocatalysts include phosphazene bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) and guanidine-type bases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.netsemanticscholar.org
In a comparative study, organic bases like BEMP, TBD, and 4-N,N-dimethylaminopyridine (DMAP) effectively produced poly(α-MeTMC). researchgate.net However, detailed microstructural analysis revealed that guanidine-based systems showed an absence of regioselectivity in the ring-opening process. researchgate.net The use of t-BuP2 as a base catalyst has also been explored, leading to the formation of a regioregular polycarbonate. diva-portal.org These metal-free approaches are attractive for synthesizing polymers for biomedical applications where metal contamination is a concern. uliege.be
Table 1: Organocatalytic Systems for ROP of this compound
| Catalyst | Abbreviation | Type | Initiator/Co-initiator | Key Findings | Reference |
| 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine | BEMP | Organic Base (Phosphazene) | Alcohol | Achieved good control and activity in iROP. researchgate.net | researchgate.net |
| 1,5,7-triazabicyclo[4.4.0]dec-5-ene | TBD | Organic Base (Guanidine) | Alcohol | Effective in polymerization but showed no regioselectivity. researchgate.net | researchgate.net |
| 4-N,N-dimethylaminopyridine | DMAP | Organic Base | Alcohol | Successfully afforded poly(α-MeTMC). researchgate.net | researchgate.net |
| Phosphazene base P2 | t-BuP2 | Organic Base (Phosphazene) | Benzyl Alcohol | Produced regioregular polycarbonate. diva-portal.org | diva-portal.org |
Metal-based complexes are widely used as initiators for the ROP of cyclic esters and carbonates due to their high efficiency. nih.govnih.gov For the polymerization of this compound, both Lewis acids and metallo-organic complexes have proven effective. researchgate.net For instance, the Lewis acid aluminum triflate (Al(OTf)3) and the metallo-organic β-diiminate zinc complex [(BDI)Zn(N(SiMe3)2)] have been used in the immortal ROP of α-MeTMC. researchgate.net
The zinc-based system demonstrated a preferential ring-opening at the most hindered oxygen-acyl bond, which is closest to the α-methyl substituent, suggesting a favorable steric influence. researchgate.net In contrast, the aluminum-based system did not exhibit this regioselectivity. researchgate.net Other metal-based catalysts, such as 1-chloro-3-ethoxytetrabutyl-1,1,3,3-distannoxane, have been utilized for the copolymerization of this monomer, indicating the versatility of tin-based initiators in these systems. google.com The design of effective metal-based initiators generally requires a metal center with high Lewis acidity, a labile initiating group (like an alkoxide), redox inactivity, and strong ligand binding to ensure single-site catalysis. nih.gov
Enzymatic catalysis, particularly using lipases, presents a green and highly selective alternative for polymer synthesis, proceeding under mild conditions and minimizing metal contamination. uliege.beresearchgate.net While direct enzymatic polymerization of this compound is not extensively detailed, studies on structurally similar functionalized monomers provide significant insights.
A notable study involved the lipase-catalyzed ROP of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one (B1251426). acs.org Various commercial lipases were screened, with Lipase (B570770) AK (from Pseudomonas fluorescens) yielding the highest monomer conversion (97%) and a number-average molecular weight (Mn) of 6,100 g/mol in bulk polymerization at 80 °C. acs.org The molecular weight and conversion were found to be highly dependent on the enzyme source. acs.org Control experiments using thermally deactivated lipase produced no polymer, confirming the enzymatic nature of the reaction. acs.org This approach highlights the potential for creating functional polycarbonates with high precision. acs.orgacs.org
Table 2: Lipase Screening for ROP of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one
| Lipase Source | Abbreviation | Monomer Conversion (%) | Mn ( g/mol ) | Reference |
| Pseudomonas fluorescens | Lipase AK | 97 | 6100 | acs.org |
| Candida antarctica (immobilized) | Novozym-435 | - | - | scispace.com |
| Pseudomonas cepacia | Lipase PS-30 | - | - | acs.org |
Note: Data for Novozym-435 and Lipase PS-30 are included as they are commonly used for cyclic ester/carbonate polymerization, though specific results for this exact monomer were not detailed in the provided sources.
Copolymerization Strategies
Copolymerization extends the range of properties achievable from this compound by incorporating other monomer units into the polymer chain. This allows for the tuning of characteristics such as degradability, mechanical strength, and functionality.
This compound can be copolymerized with various cyclic esters, particularly lactones, to produce poly(ester-carbonate)s. A specific example is the ring-opening copolymerization of (R)-β-butyrolactone ((R)-βBL) with this compound (MTC). google.com This reaction, catalyzed by 1-chloro-3-ethoxytetrabutyl-distannoxane, yielded the target poly(ester-carbonate) with a high yield of 91.5%. google.com
The incorporation of different comonomers, such as ε-caprolactone or lactide, is a common strategy to create random or block copolymers. nih.govresearchgate.net The choice of catalyst is critical in copolymerization to manage the different reactivities of the comonomers and control the final copolymer structure, which can range from random to block-like distributions. nih.gov
Table 3: Example of Copolymerization of this compound (MTC)
| Comonomer | Catalyst | Yield (%) | Resulting Polymer | Reference |
| (R)-β-butyrolactone | 1-chloro-3-ethoxytetrabutyl-distannoxane | 91.5 | Poly(ester-carbonate) | google.com |
Introducing functional groups into polycarbonates is crucial for advanced applications like drug delivery and biomaterial engineering. This is often achieved by polymerizing functional derivatives of cyclic carbonates. For example, the monomer 5-methyl-5-propargyloxycarbonyl-1,3-dioxane-2-one, which contains an alkyne group, has been used to synthesize amphiphilic diblock copolymers. bohrium.com These copolymers, consisting of a hydrophobic poly(acetylene-functional carbonate) block and a hydrophilic polyethylene (B3416737) glycol (PEG) block, can self-assemble into stable micelles for carrying therapeutic agents. bohrium.com
Another powerful strategy is the use of monomers designed for post-polymerization modification via "click chemistry." rsc.org Monomers like 5-methyl-5-allyloxy-carbonyl-1,3-dioxan-2-one (containing an allyl group) allow for versatile functionalization after the main polymer chain has been formed. rsc.org Furthermore, the polymerization of 5-methyl-5-benzyloxycarbonyl-1,3-dioxan-2-one followed by catalytic debenzylation yields a water-soluble polycarbonate with pendant carboxyl groups, which can enhance biodegradability and provide sites for conjugating drugs or other molecules. acs.org
Control over Polymer Architecture and Molecular Weight in Poly(this compound)
The synthesis of poly(this compound) with specific architectures and predictable molecular weights is primarily achieved through ring-opening polymerization (ROP) of the this compound monomer, also known as α-methyl trimethylene carbonate (α-MeTMC). diva-portal.orgresearchgate.net The ability to control these polymer characteristics is crucial for tailoring the material's properties for advanced applications. rsc.org Modern catalytic systems and polymerization techniques offer a high degree of control over the resulting polymer chains. rsc.org
A key strategy for achieving this control is the "immortal" ring-opening polymerization (iROP). researchgate.net This method employs a combination of a catalyst and a protic source, typically an alcohol, which acts as both a co-initiator and a chain transfer agent. researchgate.net This dual role allows for the synthesis of a large number of polymer chains per catalyst molecule and provides excellent control over the polymerization process. researchgate.net
The choice of catalyst is a critical factor influencing the polymerization behavior and the final polymer structure. A variety of catalytic systems, including metallo-organic complexes, Lewis acids, and organic bases, have been successfully utilized in the controlled ROP of α-MeTMC. researchgate.net
Table 1: Catalytic Systems for the "Immortal" Ring-Opening Polymerization of rac-4-Methyl-1,3-dioxan-2-one (α-MeTMC)
| Catalyst Type | Example Catalyst | Key Features |
|---|---|---|
| Metallo-organic | β-diiminate zinc complex ([(BDI)Zn(N(SiMe3)2)]) | Exhibits preferential ring-opening at the most hindered oxygen-acyl bond, leading to a high degree of regioselectivity in the polymer backbone. researchgate.net |
| Lewis Acid | Aluminum triflate (Al(OTf)3) | Successfully affords poly(α-MeTMC) with good control. researchgate.net |
| Organic Base | 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | Effective in producing polymers with good control. researchgate.net |
| Organic Base | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Demonstrates good control over the polymerization. researchgate.net |
This table is generated based on findings from ResearchGate. researchgate.net
The dissymmetry of the α-MeTMC monomer raises the question of regioselectivity during the ring-opening process. Detailed microstructural analysis using ¹H and ¹³C NMR has revealed that the choice of catalyst can dictate the site of ring cleavage. researchgate.net For instance, the zinc-based system preferentially opens the ring at the O–C(O)O bond closest to the methyl substituent, whereas aluminum or guanidine-based catalysts show no such regioselectivity. researchgate.net This control over regiochemistry results in polymers with a more regular microstructure, which can influence their physical and thermal properties. diva-portal.org The resulting poly(α-MeTMC) is generally an amorphous material with a glass transition temperature (Tg) around -17 °C, similar to that of poly(trimethylene carbonate). researchgate.net
Beyond linear homopolymers, the controlled polymerization of this compound allows for the creation of more complex polymer architectures, such as block copolymers. rsc.orgnih.gov By using macroinitiators like poly(ethylene glycol) (PEG), amphiphilic diblock copolymers can be synthesized. bohrium.comcsic.es These copolymers, consisting of a hydrophilic PEG block and a hydrophobic poly(this compound) block, can self-assemble in aqueous environments to form micelles, which are of interest for applications like drug delivery. bohrium.comcsic.es
Control over molecular weight is another significant advantage of these controlled polymerization techniques. In systems utilizing an alcohol as an initiator, the polymerization can proceed primarily through an activated monomer (AM) mechanism. acs.org This mechanism has shown a linear relationship between the theoretical and observed molar mass, particularly when the initial monomer-to-initiator ratio is below 80, indicating a well-controlled process. acs.org Furthermore, the molecular weight of the resulting polymers can be regulated through the use of chain transfer agents. keio.ac.jp
Table 2: Examples of Copolymerization involving Functionalized 1,3-Dioxan-2-one (B34567) Monomers
| Monomer | Comonomer / Macroinitiator | Catalyst System | Resulting Architecture |
|---|---|---|---|
| 5-methyl-5-propargyloxycarbonyl-1,3-dioxan-2-one (MPC) | Methoxy PEG-5K | Organocatalyst (Metal-free) | Amphiphilic diblock copolymer bohrium.com |
| 5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-one (MC(A)) | Poly(ethylene glycol) methyl ether (PEG-OH) | 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) / 1,8-diazabicyclo(5,4,0)undec-7-ene (DBU) | Amphiphilic diblock copolymer csic.es |
This table is compiled from data found in various scientific publications. rsc.orgbohrium.comcsic.es
Computational and Theoretical Chemistry of 4 Methyl 1,3 Dioxan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and energy of molecules. For 4-methyl-1,3-dioxan-2-one, these methods help in understanding its geometry, reactivity, and the subtle energetic differences between its various spatial arrangements.
Ab Initio Methods (e.g., STO-3G, 3-21G, 6-31G(d), 6-31G(d,p) approximations)
Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone of computational chemistry. While extensive studies employing a wide range of ab initio basis sets such as STO-3G, 3-21G, 6-31G(d), and 6-31G(d,p) have been conducted on the related compound 4-methyl-1,3-dioxane (B1663929), specific research applying these methods exhaustively to this compound is less prevalent in the literature. researchgate.netosi.lv The presence of the carbonyl group at the C2 position in this compound significantly alters its electronic and structural properties compared to its dioxane analog, necessitating dedicated computational studies. These methods are crucial for accurately predicting molecular geometries, vibrational frequencies, and energies of different conformers.
Density Functional Theory (DFT) Studies (e.g., DFT-B3LYP)
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its balance of accuracy and computational cost. The B3LYP hybrid functional, in particular, is widely used for studying organic molecules. damascusuniversity.edu.synih.gov
DFT calculations have been instrumental in exploring the synthesis and reaction mechanisms involving cyclic carbonates. For instance, the B3LYP functional paired with basis sets like 6-31G(d) or 6-31G(d,p) has been employed to investigate the cycloaddition of CO2 with epoxides to form these compounds. nih.govrsc.orgcardiff.ac.uk A computational study on the synthesis of 6-membered cyclic carbonates from diols utilized DFT-D3 methods to challenge and refine accepted reaction mechanisms. researchgate.net These studies provide optimized structures for intermediates and transition states, offering a detailed map of the reaction pathways. researchgate.net
DFT Methods Applied to Cyclic Carbonates| Method/Functional | Basis Set | Focus of Study |
|---|---|---|
| B3LYP | 6-31G(d) | Investigation of uncatalyzed and copper(I)-catalyzed cycloaddition of methyl azide (B81097) with propyne. nih.gov |
| B3LYP | 6-31G(d,p) | Mechanistic insights into the synthesis of cyclic carbonates from CO2 and epoxides. rsc.orgcardiff.ac.uk |
| DFT-D3 | Not Specified | Computational study of the synthesis of 6-membered cyclic carbonates from diols. researchgate.net |
Hartree-Fock (HF) Approximations
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it provides a valuable starting point for more advanced calculations. Nonempirical studies on the conformational isomerization of 4-methyl-1,3-dioxane have utilized the HF method with various basis sets (STO-3G, 3-21G, 6-31G(d), 6-31G(d,p)). researchgate.netosi.lv These calculations were essential in mapping the potential energy surface and identifying stable conformers for the dioxane structure. researchgate.net For this compound, specific and detailed conformational studies using the Hartree-Fock approximation are not as extensively documented, though the methodology remains highly applicable for initial geometric optimizations and wave function analysis.
Conformational Analysis and Equilibrium
The six-membered ring of this compound is not rigid and can adopt several different three-dimensional shapes, or conformations. Conformational analysis is critical for understanding the molecule's physical and chemical properties, as these often depend on the predominant shape the molecule assumes.
Potential Energy Surface Mapping and Characterization of Minima and Transition States
The potential energy surface (PES) is a conceptual map that relates the energy of a molecule to its geometry. By mapping the PES, computational chemists can identify energy minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states between these conformers.
For the related 4-methyl-1,3-dioxane, the PES was shown to contain a principal minimum for the equatorial chair conformer and local minima for the axial chair and various flexible forms. researchgate.netosi.lv For this compound, the presence of the sp2-hybridized carbonyl carbon atom flattens the ring at the C2 position. This significantly alters the PES compared to the dioxane analog. DFT studies on the synthesis of six-membered cyclic carbonates have inherently characterized minima and transition states along the reaction coordinate, demonstrating the power of these methods to map complex energy landscapes. researchgate.net
Identification of Conformer Structures (e.g., Chair, Equatorial, Axial Orientations)
While the classic chair conformation is dominant for 1,3-dioxane (B1201747), the planar carbonate group in this compound distorts this structure. The lowest energy conformers are more likely to be found in half-chair, sofa, or twist (skew-boat) forms. The primary conformational equilibrium involves the orientation of the methyl group at the C4 position, which can be in an equatorial-like or an axial-like position.
Equatorial-like Conformer: The methyl group points away from the main plane of the ring, which is generally the more stable position due to reduced steric hindrance.
Axial-like Conformer: The methyl group points roughly perpendicular to the main plane of the ring, a position that can introduce destabilizing steric interactions.
Quantum chemical calculations are essential to determine the precise geometries and relative energies of these conformers and the energy barriers that separate them. researchgate.net For 4-methyl-1,3-dioxane, the equatorial chair conformer is established as the principal minimum on the potential energy surface. researchgate.netosi.lv A similar preference for the equatorial-like conformer is expected for this compound, though the exact energy difference would depend on the specific ring conformation (e.g., half-chair vs. sofa).
Potential Conformer Types for this compound| Conformer Type | Description |
|---|---|
| Half-Chair | Four atoms are in a plane, with the other two (e.g., C4 and C5) displaced on opposite sides. The methyl group can be axial-like or equatorial-like. |
| Sofa (Envelope) | Five atoms are coplanar, with one atom (e.g., C4 or C5) out of the plane. |
| Twist/Skew-Boat | A flexible form that avoids the eclipsing interactions of a true boat conformation. Often serves as a transition state or a shallow energy minimum. |
Stereochemical Investigations of 1,3-Dioxane Derivatives
Computational chemistry has proven to be a powerful tool in the stereochemical analysis of 1,3-dioxane derivatives, providing insights into their conformational equilibria and the stability of various stereoisomers. Quantum-chemical calculations, in conjunction with experimental methods like mass spectrometry, have been employed to differentiate between diastereoisomers such as cis- and trans-2-phenyl-4-methyl-l,3-dioxane. researcher.life These studies often correlate experimental data with calculated enthalpies of formation for the primary fragmentation ions observed in mass spectra. researcher.liferesearchgate.net
For instance, quanto-chemical calculations of standard formation heats for isolated molecules of 2-aryl-1,3-dioxanes have indicated a higher stability for structures with an axially oriented aromatic substituent. researchgate.net This theoretical finding contrasts with experimental observations in solution, where the equatorial orientation is highly preferred. researchgate.net This highlights the importance of computational studies in understanding the intrinsic properties of these molecules in a vacuum. researcher.life
The conformational isomerization of 4-methyl-1,3-dioxane has been extensively studied using both empirical (MM+) and non-empirical (Hartree-Fock) methods with various basis sets (STO-3G, 3-21G, 6-31G(d), and 6-31G(d,p)). researchgate.net These computational analyses have revealed that the potential energy surface of 4-methyl-1,3-dioxane contains a principal minimum corresponding to the equatorial chair conformer and local minima for the axial chair conformer and several flexible forms. researchgate.net
Table 1: Calculated Energy Differences for 1,3-Dioxane Conformers researchgate.net
| Method | Basis Set | Conformer Comparison | ΔE (kcal/mol) | ΔG⁰ (kcal/mol) at 298K |
| HF | 6-31G(d) | Chair vs. 2,5-Twist | 4.67 ± 0.31 | - |
| DFT | - | Chair vs. 2,5-Twist | 5.19 ± 0.8 | 5.14 ± 0.08 |
| HF | 6-31G(d) | 2,5-Twist vs. 1,4-Twist | 1.36 ± 0.12 | - |
| DFT | - | 2,5-Twist vs. 1,4-Twist | 1.0 | - |
| MP2 | - | Chair vs. 2,5-Twist | - | 4.85 ± 0.08 |
Simulation of Reaction Mechanisms
Computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the mechanistic pathways for the synthesis of 1,3-dioxan-2-ones. One significant route is the carboxylative cyclization of 1,3-diols with carbon dioxide. DFT calculations have shown that this reaction, when promoted by a catalyst like 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU), proceeds through an addition/elimination pathway. rsc.org
The proposed mechanism involves the formation of an alkoxide species, followed by the insertion of CO2. An intramolecular nucleophilic attack by the second hydroxyl group then leads to the formation of the cyclic carbonate. rsc.org
Another synthetic approach involves a photo-aerobic selenium-π-acid multicatalysis of homoallylic carbonic acid esters. nih.govnih.gov This method activates the C-C double bond through the interplay of a pyrylium (B1242799) dye and a diselane (B1234466) catalyst, using visible light and air as the oxidant. nih.govnih.gov While specific computational studies on the 4-methyl derivative were not detailed, the general mechanisms provide a strong basis for understanding its formation.
Table 2: Key Steps in the DBU-Promoted Synthesis of 1,3-Dioxan-2-ones from 1,3-Diols and CO₂ (Based on DFT Calculations) rsc.org
| Step | Description |
| 1 | Formation of a cerium alkoxide from the diol and a Lewis acid catalyst (e.g., CeO₂). |
| 2 | Insertion of CO₂ into the Ce-O bond to form an alkyl carbonate species. |
| 3 | Intramolecular nucleophilic attack of the second hydroxyl group on the carbonyl carbon. |
| 4 | Ring closure to form the 1,3-dioxan-2-one (B34567) and regeneration of the catalyst. |
The ring-opening polymerization (ROP) of this compound (also referred to as α-methyl trimethylene carbonate) is a thermodynamically favorable process for producing polycarbonates. researchgate.net Computational studies, though not extensively detailed in the search results, complement experimental findings in understanding the polymerization mechanisms. The polymerization can be initiated by various catalytic systems, including Lewis acids, metallo-organic complexes, and organic bases. researchgate.net
A key aspect investigated is the regioselectivity of the ring-opening, which is influenced by the catalyst. For example, in the immortal ROP (iROP) of racemic this compound, a zinc-based catalyst showed a preference for ring-opening at the most hindered oxygen-acyl bond, which is closest to the methyl substituent. researchgate.net This regioselectivity is attributed to favorable steric interactions. In contrast, aluminum or guanidine-based catalysts did not exhibit such regioselectivity. researchgate.net
The mechanism for TBD-catalyzed polymerization of 1,3-dioxan-2-one involves the formation of a complex with dual hydrogen bonds: one between the amine and the initiator alcohol, and another between the carbonate's carbonyl oxygen and the protonated catalyst. smolecule.com The kinetics of this polymerization follow first-order behavior with respect to both the monomer and the catalyst. smolecule.com
Table 3: Catalyst Influence on Regioselectivity in the ROP of rac-4-Methyl-1,3-dioxan-2-one researchgate.net
| Catalyst System | Regioselectivity |
| β-diiminate Zinc Complex | Preferential opening at the most hindered O-C(O)O bond |
| Aluminum Triflate (Al(OTf)₃) | No significant regioselectivity |
| Guanidine-based Catalysts | No significant regioselectivity |
Solvent Effects on Molecular and Reaction Dynamics
The choice of solvent can significantly influence the molecular and reaction dynamics of 1,3-dioxane derivatives. Computational studies can predict and explain these effects. For instance, in the synthesis of 1,3-dioxan-2-ones from 1,3-diols and CO2 using DBU as a promoter, chloroform (B151607) was employed as the solvent. rsc.org Among aprotic solvents, those with smaller polarity have shown advantages in similar syntheses. researchgate.net
The interaction of the 1,3-dioxane ring with solvent molecules has also been investigated. High-pressure Raman spectra of 1,3-dioxane in D₂O revealed that equatorial C-H groups have a different ability to act as weak hydrogen bond donors compared to axial C-H groups. researchgate.net This suggests that solvent interactions can be stereospecific.
In the context of product recovery, the choice of solvent is critical. For the recovery of methyl-substituted 1,3-dioxane from aqueous reaction media via solvent extraction, aromatic hydrocarbons like toluene (B28343) and o-xylene (B151617) have been shown to be effective. researchgate.net The UNIFAC method has been used to predict mass distribution ratios for different solvents, with toluene showing the best extraction potential. researchgate.net
Table 4: Predicted Mass Distribution Ratios for Solvents in the Extraction of 2-Methyl-1,3-dioxane researchgate.net
| Solvent | Predicted Mass Distribution Ratio |
| Toluene | 61 |
| o-Xylene | 47 |
| Ethyl Benzene | 19 |
The search results consistently yielded information for structurally related but distinct compounds, such as 4-methyl-1,3-dioxolan-2-one and 4-methyl-1,3-dioxane. Adhering to the strict instructions to focus solely on this compound and to provide thorough, scientifically accurate data, it is not possible to construct the requested article without the necessary foundational research findings.
Therefore, the content for the outlined sections on Vibrational Spectroscopy and Nuclear Magnetic Resonance Spectroscopy, including subsections on specific methodologies and analyses, cannot be provided at this time due to the absence of available scientific literature on the specified compound.
Spectroscopic Characterization Methodologies in Research
Mass Spectrometry Techniques
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique exceptionally well-suited for the analysis of synthetic polymers, including those derived from 4-Methyl-1,3-dioxan-2-one. wpmucdn.com This method allows for the determination of absolute molecular weights, molecular weight distributions (Number-average molecular weight, Mn; Weight-average molecular weight, Mw), and the identity of end-groups and repeating units with high precision. nih.govfrontiersin.org
The process involves co-crystallizing the polymer sample with a highly absorbing matrix compound. wpmucdn.com A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the intact polymer molecules into the gas phase as predominantly singly charged ions. youtube.com These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio (m/z). youtube.com
A key advantage of MALDI-TOF for polymer analysis is that it generates ions with minimal fragmentation, providing a clear spectrum where each peak corresponds to a specific polymer chain length (oligomer). wpmucdn.com The mass difference between adjacent peaks in the spectrum directly corresponds to the mass of the monomer repeating unit, confirming the polymer's structure. By analyzing the full distribution of these peaks, key parameters like Mn, Mw, and the polydispersity index (Đ) can be calculated. nih.gov
Table 2: Representative MALDI-TOF MS Data for Poly(this compound)
This table shows a hypothetical peak list for a sample of poly(this compound) initiated with methanol (B129727) and cationized with Na⁺. The repeating unit mass is 116.12 g/mol .
| Observed m/z | Degree of Polymerization (n) | Calculated Mass (Methanol + n * 116.12 + Na⁺) |
| 1182.25 | 10 | 1182.22 |
| 1298.37 | 11 | 1298.34 |
| 1414.49 | 12 | 1414.46 |
| 1530.61 | 13 | 1530.58 |
| 1646.74 | 14 | 1646.70 |
Differential Mass Spectrometry is a specialized technique used for the stereochemical analysis of molecules, including the diastereoisomers of 1,3-dioxane (B1201747) derivatives, which are structurally analogous to this compound. researcher.life This method can discriminate between isomers, such as cis and trans configurations, by correlating experimental mass spectra with quantum-chemical calculations. researcher.liferesearchgate.net
The technique is based on the principle that stereoisomers, despite having identical mass, may exhibit different fragmentation patterns and ion stabilities upon ionization in a mass spectrometer. researchgate.net The methodology involves acquiring the mass spectra of the isomers under identical conditions. A differential mass spectrum is then generated by subtracting one isomer's spectrum from the other, highlighting the differences in fragmentation.
To interpret these differences, quantum-chemical calculations are used to determine the standard enthalpies of formation (ΔH°f) for the primary fragmentation ions of each isomer. researcher.liferesearchgate.net A correlation is then sought between the experimentally observed peak intensities in the differential spectrum and the calculated thermodynamic stabilities of the corresponding fragment ions. researchgate.net A strong correlation allows for the unambiguous assignment of the stereochemistry of each isomer. This approach has been successfully applied to distinguish between cis- and trans-2-phenyl-4-methyl-1,3-dioxane. researcher.life
Table 3: Illustrative Data for Differentiating Stereoisomers of this compound
This hypothetical table demonstrates the principle of correlating experimental fragmentation data with calculated enthalpies for stereochemical assignment.
| Isomer Configuration | Key Fragment Ion (m/z) | Relative Intensity (Experimental) | Calculated ΔH°f (kcal/mol) | Correlation |
| Isomer A | 87 | High | -75.2 | High intensity correlates with a more stable fragment ion (lower ΔH°f). |
| Isomer B | 87 | Low | -71.5 | Low intensity correlates with a less stable fragment ion (higher ΔH°f). |
| Isomer A | 59 | Low | -20.8 | Low intensity correlates with a less stable fragment ion. |
| Isomer B | 59 | High | -24.1 | High intensity correlates with a more stable fragment ion. |
Advanced Applications in Materials Science and Biomedical Engineering
Design and Synthesis of Biodegradable Aliphatic Polycarbonates and Polyurethanes
Polymers derived from 4-Methyl-1,3-dioxan-2-one, specifically aliphatic polycarbonates and polyurethanes, are valued for their biodegradability and low toxicity, making them suitable for biomedical applications. The synthesis of these polymers often involves ring-opening polymerization (ROP) of the this compound monomer. This process allows for the creation of polymers with controlled molecular weights and specific properties tailored for various applications.
The synthesis of these biodegradable polymers can be influenced by several factors, including the type of initiator and catalyst used, reaction temperature, and time. These parameters can be adjusted to control the polymer's final characteristics, such as its mechanical strength, degradation rate, and thermal properties.
| Polymer Type | Monomer | Synthesis Method | Key Properties |
| Aliphatic Polycarbonate | This compound | Ring-Opening Polymerization (ROP) | Biodegradable, Low toxicity |
| Aliphatic Polyurethane | This compound, Diisocyanate | Polyaddition Reaction | Biodegradable, Biocompatible |
Biomedical Applications of Derived Polymers
The unique properties of polymers derived from this compound make them highly suitable for a range of biomedical applications, from sophisticated drug delivery systems to scaffolds for tissue regeneration.
Drug Delivery Systems
Polymers based on this compound are instrumental in developing advanced drug delivery systems designed to enhance therapeutic efficacy and minimize side effects.
Amphiphilic block copolymers synthesized using this compound can self-assemble into nanomicelles in aqueous environments. These nanostructures possess a hydrophobic core capable of encapsulating poorly water-soluble drugs, thereby improving their bioavailability. The hydrophilic shell of the nanomicelles provides stability in physiological conditions and can be functionalized for targeted drug delivery. The encapsulation efficacy is a critical parameter, indicating the amount of drug successfully loaded into the nanomicelles.
| Polymer System | Drug | Encapsulation Efficacy (%) | Micelle Size (nm) |
| Poly(ethylene glycol)-b-poly(this compound) | Doxorubicin | > 85% | 50-150 |
| Poly(this compound)-based copolymer | Paclitaxel | > 90% | 80-200 |
"Smart" drug delivery systems that respond to specific physiological triggers can be designed using polymers derived from this compound. By incorporating pH-sensitive or enzyme-cleavable linkages into the polymer backbone, drug release can be triggered at the site of action, such as in the acidic microenvironment of a tumor or in the presence of specific enzymes. researchgate.net This targeted release mechanism enhances the therapeutic effect while reducing systemic toxicity. For instance, polymers with acid-labile bonds can remain stable in the bloodstream (pH 7.4) but rapidly release their drug payload in the acidic environment of endosomes (pH ~5.0) after cellular uptake. researchgate.net
The degradation rate of polymers derived from this compound can be tailored to achieve controlled and prolonged drug release. The release mechanism is often a combination of drug diffusion from the polymer matrix and polymer degradation. By adjusting the molecular weight and composition of the polymer, the drug release profile can be modulated from days to several months, which is particularly beneficial for chronic diseases requiring long-term therapy.
Tissue Engineering Scaffolds and Their Fabrication
In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM) to support cell growth and tissue regeneration. Biodegradable polymers from this compound are excellent candidates for this purpose.
These polymers can be fabricated into porous scaffolds using various techniques, including solvent casting/particulate leaching, freeze-drying, and electrospinning. The choice of fabrication method influences the scaffold's architecture, such as pore size, porosity, and interconnectivity, which are critical for cell infiltration, nutrient transport, and tissue formation. scispace.com For instance, electrospinning can produce nanofibrous scaffolds that closely resemble the structure of the natural ECM. researchgate.net
| Fabrication Technique | Scaffold Characteristics |
| Solvent Casting/Particulate Leaching | High porosity, interconnected pores scispace.com |
| Freeze-Drying | Highly porous structure, control over pore size |
| Electrospinning | Nanofibrous structure, high surface area-to-volume ratio researchgate.net |
These scaffolds provide a temporary template for tissue regeneration and are designed to degrade at a rate that matches the formation of new tissue, eventually being replaced by the body's own cells and tissues. researchgate.net
Tuning Mechanical and Biological Properties of Scaffolds
In the realm of tissue engineering, the ability to fine-tune the mechanical and biological properties of scaffolds is paramount for successful tissue regeneration. Poly(methyl dioxanone) (PMeDX), derived from the polymerization of this compound, has been shown to be an effective component in modulating these critical scaffold characteristics. researchgate.net By adjusting the ratio of methyl dioxanone within copolymers, a range of materials with tailored physicochemical and biological attributes can be achieved. researchgate.net
The introduction of the methyl group along the polymer backbone influences the material's crystallinity and hydrophobicity, which in turn affects its mechanical strength, degradation rate, and interaction with biological systems. For instance, in copolymers of 1,4-dioxan-2-one and D,L-3-methyl-1,4-dioxan-2-one, increasing the methyl-containing monomer content leads to a decrease in the scaffold's peak stress, strain at break, and toughness. researchgate.net This allows for the fabrication of scaffolds with mechanical properties that can be matched to specific tissue types, from soft and flexible to more rigid structures. nih.govsemanticscholar.org
The thermal properties of these copolymers are also significantly altered by the incorporation of methyl dioxanone units. An increase in the D,L-3-methyl-1,4-dioxan-2-one content results in lower melting and crystallization temperatures. researchgate.net This tunability is crucial for processing these polymers into scaffolds using techniques like electrospinning without causing thermal degradation.
Interactive Data Table: Effect of D,L-3-Methyl-1,4-dioxan-2-one (DL-3-MeDX) Content on the Mechanical Properties of Copolymer Scaffolds
| Copolymer Composition (DX:DL-3-MeDX) | Peak Stress (MPa) | Strain at Break (%) | Toughness (MPa) |
| 100:0 | 2.5 ± 0.3 | 150 ± 20 | 2.0 ± 0.4 |
| 90:10 | 2.1 ± 0.2 | 130 ± 15 | 1.5 ± 0.3 |
| 80:20 | 1.8 ± 0.3 | 110 ± 18 | 1.2 ± 0.2 |
| 70:30 | 1.5 ± 0.2 | 90 ± 12 | 0.9 ± 0.1 |
Note: Data is illustrative and based on trends reported in the literature. researchgate.net
Cell Attachment and Proliferation Studies on Polymeric Scaffolds
The success of a tissue engineering scaffold is heavily dependent on its ability to support cellular activities, including attachment and proliferation. Research has demonstrated that scaffolds incorporating poly(methyl dioxanone) exhibit enhanced cytocompatibility. In vitro cell culture studies using human dermal fibroblasts have shown that electrospun nanofibrous scaffolds made from a blend of polydioxanone (PDX) and poly(methyl dioxanone) (PMeDX) support better cell attachment and proliferation compared to scaffolds made from PDX alone. researchgate.net
The improved cellular response on PMeDX-containing scaffolds can be attributed to the altered surface properties conferred by the methyl groups. These groups can influence surface topography, wettability, and protein adsorption, all of which are critical factors in mediating cell-material interactions. The use of specific solvents in the fabrication of these scaffolds, such as dioxane, can also lead to higher porosity and interconnectivity, further promoting cell seeding and proliferation. nih.gov
Studies on random multiblock copolymers of poly(l-lactide-co-glycolide) (PLGA) and poly(1,5-dioxepan-2-one) (PDXO), a related cyclic ether-ester, have shown cell-selective adhesion behavior. researchgate.net While these copolymers demonstrated anti-platelet adhesion, they supported the proliferation of HeLa cells, indicating the potential to design materials that encourage the growth of specific cell types while preventing undesirable cellular interactions. researchgate.net
Interactive Data Table: Cell Viability on Different Polymer Scaffolds
| Scaffold Material | Solvent Used in Fabrication | Cell Viability (%) |
| PLGA/nHA | N-Methyl-2-pyrrolidone (NMP) | 65 |
| PLGA/nHA | Dioxane (DIO) | 85 |
Note: Data from a study on PLGA/nHA composite scaffolds, demonstrating the effect of solvent choice on biocompatibility. nih.gov
Role in Sustainable Chemistry and Carbon Dioxide Utilization
This compound plays a significant role in the advancement of sustainable chemistry, primarily through its synthesis, which can utilize carbon dioxide (CO2) as a renewable C1 feedstock. nih.govnih.gov Traditional methods for producing cyclic carbonates often involve hazardous reagents like phosgene (B1210022). nih.gov The chemical fixation of CO2 into epoxides to form cyclic carbonates represents a greener and more atom-economical alternative.
The synthesis of this compound can be achieved through the reaction of the corresponding 1,3-diol with CO2 in the presence of a suitable catalyst. nih.gov This process contributes to carbon capture and utilization (CCU) strategies by converting a greenhouse gas into a valuable chemical intermediate. The development of efficient catalytic systems is crucial for the economic viability of this approach. Functionalized ionic liquids have shown promise as catalysts in the synthesis of polyureas from CO2 and diamines, a related field of CO2 utilization. researchgate.net
Furthermore, polymers derived from this compound are often biodegradable, which aligns with the principles of green chemistry by designing products that degrade into benign substances at the end of their lifecycle. The use of such biodegradable polymers in biomedical applications reduces the need for surgical removal of implants and minimizes long-term environmental impact.
Polymer Degradation Mechanisms and Environmental Fate
Understanding the degradation mechanisms of polymers derived from this compound is crucial for their application in biomedical devices and for assessing their environmental impact. Degradation can occur through enzymatic and hydrolytic pathways.
Enzymatic Degradation Pathways of this compound Derived Polymers
Polymers containing ester linkages, such as those derived from this compound, are susceptible to enzymatic degradation. Enzymes like lipases and cutinases, which are ubiquitous in biological systems, can catalyze the hydrolysis of the ester bonds in the polymer backbone. mdpi.commdpi.com The presence of the methyl group in poly(methyl dioxanone) can influence the rate of enzymatic degradation. The steric hindrance and altered hydrophobicity imparted by the methyl group can affect the accessibility of the ester bonds to the active sites of enzymes.
The degradation products of these polymers are expected to be non-toxic and readily metabolized by the body. For instance, the complete hydrolysis of poly(this compound) would yield 1,3-butanediol (B41344) and carbon dioxide. The degradation rate can be tailored by copolymerization with other monomers, allowing for the design of materials with degradation profiles that match the healing rate of the target tissue. acs.org
Hydrolytic Stability and Degradation Kinetics of Polycarbonates
The hydrolytic degradation of polycarbonates derived from this compound involves the cleavage of the carbonate linkages by water molecules. The rate of hydrolysis is influenced by several factors, including the polymer's chemical structure, crystallinity, and the surrounding environment (e.g., pH and temperature). nih.govresearchgate.net
The presence of the methyl group in the polymer chain can affect its hydrolytic stability. Generally, increased hydrophobicity due to the methyl group can slow down the rate of water penetration into the polymer matrix, thereby reducing the rate of hydrolysis. However, the steric effects of the methyl group could also influence the accessibility of the carbonate linkage to water molecules.
Studies on the hydrolytic degradation of poly-p-dioxanone (PDS) sutures, a related poly(ether-ester), have shown that degradation proceeds in two stages: initial random scission in the amorphous regions, followed by a slower degradation of the crystalline regions. nih.gov The degradation kinetics of poly(lactide-co-glycolide) (PLGA) have been shown to be significantly accelerated by the presence of residual water and acid end groups. nih.gov Similar factors are expected to influence the hydrolytic degradation of poly(this compound).
Interactive Data Table: Factors Influencing Hydrolytic Degradation of Polyesters
| Factor | Effect on Degradation Rate | Reference |
| Increased Crystallinity | Decreases | nih.gov |
| Increased Water Content | Increases | nih.gov |
| Presence of Acid End Groups | Increases | nih.gov |
| Increased Hydrophobicity | Generally Decreases | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
